Ethyl 4-ethyl-3-pyrrolidinecarboxylate
Description
Ethyl 4-ethyl-3-pyrrolidinecarboxylate is a pyrrolidine derivative featuring a five-membered nitrogen-containing heterocyclic ring with an ethyl ester group at the 3-position and an ethyl substituent at the 4-position. Pyrrolidine derivatives are widely studied in medicinal and synthetic chemistry due to their conformational flexibility, bioactivity, and utility as intermediates in organic synthesis. Its synthesis typically involves cyclization or functionalization of pyrrolidine precursors, followed by esterification or alkylation steps.
Properties
IUPAC Name |
ethyl 4-ethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-7-5-10-6-8(7)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHWKCSSNSKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on piperidine and tetrahydropyridine derivatives, such as Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (hereafter referred to as Compound A ), which shares a carboxylate ester moiety but differs significantly in core structure and substituents. Below is a detailed comparison:
Structural and Functional Differences
Key Observations
Ring Size and Conformation: Pyrrolidine’s smaller ring size (5-membered) compared to piperidine/tetrahydropyridine (6-membered) reduces steric strain but may limit binding affinity to larger biological targets.
In contrast, Compound A’s 4-hydroxy and 2,6-diphenyl groups enhance hydrogen bonding and aromatic stacking, critical for its reported antibacterial and antitumor activities . Compound A’s 1-[2-(piperidin-1-yl)acetyl] side chain introduces a tertiary amine, which may facilitate interactions with charged residues in biological targets.
Biological Activity: While this compound lacks direct activity data, the structural complexity of Compound A correlates with its noted bioactivity.
Research Findings and Implications
- Antibacterial Activity : Compound A’s diphenyl and piperidinyl-acetyl groups are hypothesized to disrupt bacterial cell membranes or enzyme function, a trait less likely in the simpler pyrrolidine derivative .
- Synthetic Utility : this compound’s straightforward structure makes it a versatile intermediate for further functionalization, whereas Compound A’s synthesis requires multi-step protocols due to its complex substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
